molecular formula C9H7BrF3NO2 B8158669 3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide

3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8158669
M. Wt: 298.06 g/mol
InChI Key: JJQYXJZPGMHZLL-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide is an organic compound with the molecular formula C9H7BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 3-bromo-5-hydroxybenzamide with 2,2,2-trifluoroethanol in the presence of a suitable base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-(2,2,2-trifluoroethoxy)benzamide.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid
  • 3-Bromo-5-(2,2,2-trifluoroethoxy)benzylamine
  • 3-Bromo-5-(2,2,2-trifluoroethoxy)benzyl alcohol

Uniqueness

3-Bromo-5-(2,2,2-trifluoroethoxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a trifluoroethoxy group makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents .

Properties

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c10-6-1-5(8(14)15)2-7(3-6)16-4-9(11,12)13/h1-3H,4H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQYXJZPGMHZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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